molecular formula C22H30N4O4 B1191671 RJR-2403 hemioxalate

RJR-2403 hemioxalate

Número de catálogo B1191671
Peso molecular: 414.5
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RJR-2403 hemioxalate(Metanicotine;  Rivanicline) is a neuronal nicotinic receptor agonist, showing high selectivity for the α4β2 subtype (Ki=26 nM);  > 1,000 fold selectivity than α7 receptors(Ki= 36000 nM).  in vitro: At concentrations up to 1 mM, RJR-2403 does not significantly activate nAChRs in PC12 cells, muscle type nAChRs or muscarinic receptors. Dose-response curves for agonist-induced ileum contraction indicate that RJR-2403 is less than one-tenth as potent as nicotine with greatly reduced efficacy. RJR-2403 does not antagonize nicotine-stimulated muscle or ganglionic nAChR function (IC50 > 1 mM). Chronic exposure of M10 cells to RJR-2403 (10 microM) results in an up-regulation of high-affinity nAChRs phenomenologically similar to that seen with nicotine. in vivo: RJR-2403 significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with ibotenic acid lesions of the forebrain cholinergic projection system in an 8-arm radial maze paradigm. By comparison, RJR-2403 was 15 to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze rears and crosses and acoustic startle response. Metanicotine was about 5-fold less potent than nicotine in the tail-flick test after s.c administration, but slightly more potent after central administration.

Aplicaciones Científicas De Investigación

1. CNS Selectivity and Cognitive Enhancement

RJR-2403 has been identified as a CNS-selective nicotinic agonist with significant potential for cognitive enhancement. Studies have shown that RJR-2403 is comparable or superior to nicotine in measures of CNS function. Notably, it significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with chemically induced brain lesions. RJR-2403's selectivity for CNS nicotinic acetylcholine receptor subtypes over peripheral receptors indicates its potential as a therapeutic agent for neurological diseases where cholinergic neurotransmission is compromised (Lippiello et al., 1996).

2. Selectivity for α4β2 Receptor Subtype

Research focusing on human nicotinic acetylcholine receptor subtypes has demonstrated that RJR-2403 is a potent and relatively selective activator of human α4β2 receptors. This specificity is evident from comparative studies with other agonists like ACh and nicotine, showcasing RJR-2403's partial agonist nature for various receptor subtypes. Its unique interaction with these receptors underlines its potential role in understanding the pharmacology of nicotinic cholinergic systems (Papke et al., 2000).

3. Neuroprotective and Anti-inflammatory Effects

RJR-2403 has been observed to exhibit neuroprotective and anti-inflammatory effects in various models. For instance, in models of intracerebral hemorrhage, RJR-2403's agonism at specific nicotinic acetylcholine receptor subtypes has been linked to the preservation of tissue integrity and neuronal survival. This suggests its potential therapeutic role in conditions associated with neurological damage and inflammation (Hijioka et al., 2012).

4. Effects on Neurotransmitter Release

Studies have also revealed RJR-2403's impact on neurotransmitter release in the brain. It has been shown to significantly increase extracellular levels of acetylcholine, norepinephrine, dopamine, and serotonin in rat brains. These findings underscore its potential influence on neurotransmission and its relevance in conditions involving altered neurotransmitter dynamics (Summers et al., 1996).

Propiedades

Fórmula molecular

C22H30N4O4

Peso molecular

414.5

SMILES

CNCC/C([H])=C([H])/C1=CN=CC=C1.CNCC/C([H])=C([H])/C2=CN=CC=C2.OC(C(O)=O)=O

Sinónimos

(E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RJR-2403 hemioxalate
Reactant of Route 2
Reactant of Route 2
RJR-2403 hemioxalate
Reactant of Route 3
Reactant of Route 3
RJR-2403 hemioxalate
Reactant of Route 4
Reactant of Route 4
RJR-2403 hemioxalate
Reactant of Route 5
RJR-2403 hemioxalate
Reactant of Route 6
RJR-2403 hemioxalate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.